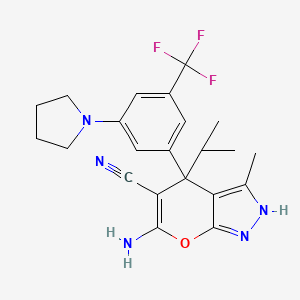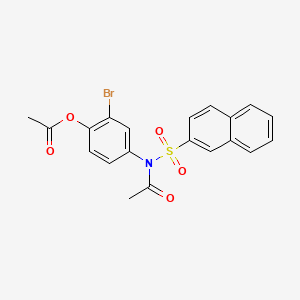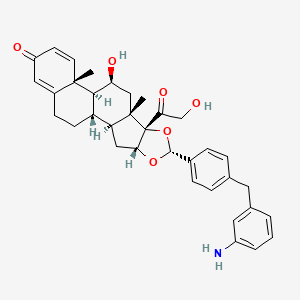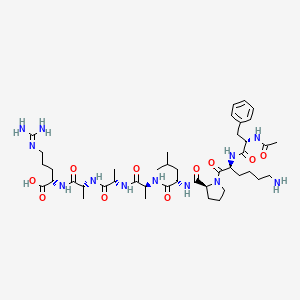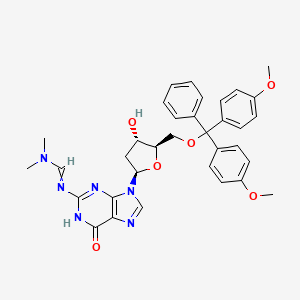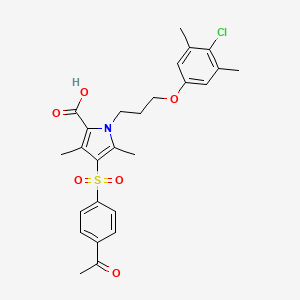![molecular formula C12H15N5O3 B10831258 2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B10831258.png)
2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a guanine nucleoside analogue that is used primarily in the treatment of chronic hepatitis B infection . The compound has shown significant efficacy in inhibiting viral replication and is widely used in clinical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SQ34676 (monohydrate) involves multiple steps, starting from the appropriate guanine derivative. The key steps include:
Nucleophilic substitution: The guanine derivative undergoes nucleophilic substitution to introduce the necessary functional groups.
Cyclization: The intermediate product is then cyclized to form the core structure of Entecavir.
Hydration: The final step involves the hydration of the compound to form the monohydrate form.
Industrial Production Methods
Industrial production of SQ34676 (monohydrate) follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
SQ34676 (monohydrate) primarily undergoes:
Phosphorylation: It is phosphorylated to its active triphosphate form within the cell.
Incorporation into viral DNA: The triphosphate form is incorporated into the viral DNA, leading to chain termination.
Common Reagents and Conditions
Phosphorylation: This reaction typically requires kinases and ATP as the phosphate donor.
Incorporation into DNA: This process occurs naturally within the infected cells and does not require external reagents.
Major Products Formed
The major product formed from these reactions is the triphosphate form of SQ34676, which is the active antiviral agent .
Scientific Research Applications
SQ34676 (monohydrate) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying nucleoside analogues and their interactions with viral enzymes.
Biology: It is used to study the mechanisms of viral replication and the effects of antiviral agents on HBV.
Medicine: It is extensively used in clinical trials and treatment regimens for chronic hepatitis B infection.
Industry: It is used in the development of antiviral drugs and in the production of diagnostic kits for HBV.
Mechanism of Action
SQ34676 (monohydrate) exerts its effects by inhibiting the HBV polymerase enzyme. It competes with the natural substrate deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase:
Base priming: It inhibits the priming of the viral DNA synthesis.
Reverse transcription: It inhibits the reverse transcription of the negative strand from the pregenomic messenger RNA.
Positive strand synthesis: It inhibits the synthesis of the positive strand of HBV DNA.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
SQ34676 (monohydrate) is unique in its high selectivity and potency against HBV. It has a lower EC50 value compared to other nucleoside analogues, making it more effective at lower concentrations. Additionally, it has a longer intracellular half-life, which enhances its antiviral activity .
Properties
Molecular Formula |
C12H15N5O3 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8?/m0/s1 |
InChI Key |
QDGZDCVAUDNJFG-WPZUCAASSA-N |
Isomeric SMILES |
C=C1[C@H](CC([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


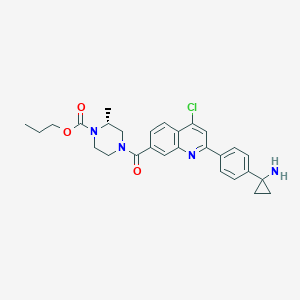
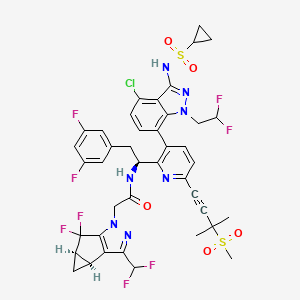
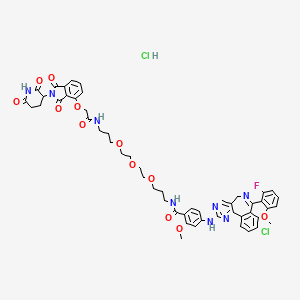
![trisodium;[(2R,4S,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10831197.png)
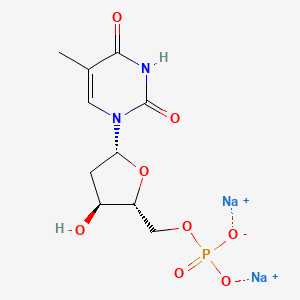
![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10831201.png)
